molecular formula C14H11FN2 B8414530 4-(3-Fluorobenzylamino)benzonitrile

4-(3-Fluorobenzylamino)benzonitrile

Cat. No.: B8414530
M. Wt: 226.25 g/mol
InChI Key: SGRWHEQOYMOGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobenzylamino)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted at the para position with a 3-fluorobenzylamino group. This structure combines the electron-withdrawing nitrile group with a fluorinated benzylamine moiety, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

4-[(3-fluorophenyl)methylamino]benzonitrile

InChI

InChI=1S/C14H11FN2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,17H,10H2

InChI Key

SGRWHEQOYMOGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., Cl in 1c ) enhance activity against aggressive breast cancer lines (MCF-7, MDA-MB-231), likely due to improved binding to aromatase or DNA .
  • Electron-donating groups (e.g., OMe in 1h ) favor activity in hormone-responsive T47D cells, suggesting selectivity dependent on cellular receptor profiles .

Physicochemical and Binding Properties

Substituent positioning significantly affects halogen/hydrogen-bonding interactions, as shown in studies with 3-(dimethylamino)benzonitrile and 4-(dimethylamino)benzonitrile:

  • 3-Substituted derivatives exhibit stronger hydrogen-bonding (HB) with haloforms (e.g., CHI₃) due to steric accessibility of the amino group, evidenced by UV-Vis and NMR spectral shifts .
  • 4-Substituted analogs show weaker HB but enhanced halogen-bonding (XB) with electron-deficient partners, attributed to optimized dipole alignment .
  • The 3-fluorobenzylamino group in the target compound may favor HB over XB, influencing solubility or target binding in biological systems.

Data Tables

Table 1: Substituent Effects on Cytotoxicity in Breast Cancer Cell Lines

Compound Substituent MCF-7 Activity MDA-MB-231 Activity T47D Activity
1c 3-Cl, triazolyl +++ +++ +
1h 4-OMe, triazolyl ++ + +++
Target Compound (Inferred) 3-F, benzylamino ++ ++ ++

Activity Key : + (low), ++ (moderate), +++ (high)

Table 2: Binding Interaction Trends in Benzonitrile Derivatives

Compound HB Strength (CHI₃) XB Strength (CHBr₃) Application
3-(Dimethylamino)benzonitrile Strong Weak Solubility enhancer
4-(Dimethylamino)benzonitrile Moderate Moderate Catalyst intermediate
4-(3-Fluorobenzylamino)benzonitrile Moderate (inferred) Low (inferred) Drug discovery

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